Propyl 5-bromofuran-2-carboxylate
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Overview
Description
Propyl 5-bromofuran-2-carboxylate is an organic compound that belongs to the class of furan derivatives. Furans are heterocyclic compounds characterized by a five-membered aromatic ring containing one oxygen atom. The presence of a bromine atom and a propyl ester group in this compound makes it a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
Propyl 5-bromofuran-2-carboxylate can be synthesized through various methods. One common approach involves the bromination of furan-2-carboxylic acid, followed by esterification with propanol. The reaction typically employs bromine or N-bromosuccinimide (NBS) as the brominating agent, and the esterification is catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the synthesis and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
Propyl 5-bromofuran-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation Reactions: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4)
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in the presence of a base.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether
Major Products
Substitution: Formation of azido or thiocyanato derivatives.
Oxidation: Formation of furan-2,5-dicarboxylic acid.
Reduction: Formation of propyl 5-bromofuran-2-methanol
Scientific Research Applications
Propyl 5-bromofuran-2-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as a building block in the synthesis of bioactive molecules.
Medicine: Explored for its role in the development of pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Industry: Utilized in the production of agrochemicals and materials with specific functional properties
Mechanism of Action
The mechanism of action of propyl 5-bromofuran-2-carboxylate involves its interaction with molecular targets through its functional groups. The bromine atom can participate in halogen bonding, while the ester group can undergo hydrolysis to release the active carboxylic acid. These interactions can modulate the activity of enzymes or receptors, leading to specific biological effects .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 5-bromofuran-2-carboxylate
- Methyl 5-bromofuran-2-carboxylate
- Propyl 5-chlorofuran-2-carboxylate
Uniqueness
Propyl 5-bromofuran-2-carboxylate is unique due to its specific combination of a bromine atom and a propyl ester group. This combination imparts distinct reactivity and physicochemical properties, making it a valuable intermediate in various synthetic pathways .
Properties
CAS No. |
114430-36-3 |
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Molecular Formula |
C8H9BrO3 |
Molecular Weight |
233.06 g/mol |
IUPAC Name |
propyl 5-bromofuran-2-carboxylate |
InChI |
InChI=1S/C8H9BrO3/c1-2-5-11-8(10)6-3-4-7(9)12-6/h3-4H,2,5H2,1H3 |
InChI Key |
YNJZMCAPSZDHHK-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC(=O)C1=CC=C(O1)Br |
Origin of Product |
United States |
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